4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
This compound features a quinazolin-4(3H)-one core substituted with a thioether-linked 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl group and an N-propylbenzamide moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) and anti-inflammatory activity .
Properties
IUPAC Name |
4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-3-14-30-26(35)20-11-9-19(10-12-20)16-33-27(36)22-6-4-5-7-23(22)32-28(33)37-17-25(34)31-24-15-21(29)13-8-18(24)2/h4-13,15H,3,14,16-17H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRYBWTXWGOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a quinazoline core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 435.88 g/mol. The structure includes:
- A quinazoline moiety, known for its role in various biological activities.
- A thioether linkage that may enhance bioactivity.
- An amide group which is often involved in receptor binding.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antitumor Activity : Quinazoline derivatives are noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial Effects : Many thioether-containing compounds demonstrate significant antimicrobial properties.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, such as urease and kinases.
The biological activity of this compound may involve:
- Inhibition of Protein Kinases : This can lead to reduced cell proliferation and survival in cancer cells.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication.
- Modulation of Signal Transduction Pathways : Targeting specific pathways can alter cellular responses to growth factors.
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives indicated that those with substituents similar to those in our compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research on thioether-containing compounds demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioether group was critical for its interaction with bacterial membranes, leading to increased permeability and cell death.
Case Study 3: Enzyme Inhibition
A comparative study on urease inhibitors found that derivatives of quinazoline exhibited IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinity at the active site, highlighting the potential for therapeutic use in treating conditions like kidney stones.
Data Table: Biological Activities of Similar Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. The compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
In Vitro Antibacterial Studies
- Staphylococcus aureus : Moderate activity with inhibition zones ranging from 10 mm to 12 mm.
- Escherichia coli : Similar results to Staphylococcus aureus.
- Candida albicans : Notably effective, with an inhibition zone of 11 mm, surpassing standard drugs like ampicillin.
Fungal Activity
The compound also demonstrates moderate antifungal activity, suggesting potential as an antimicrobial agent in clinical settings.
Cytotoxic Effects
The cytotoxicity of the compound has been assessed using various cancer cell lines, indicating selective cytotoxic properties.
Cell Line Studies
Preliminary results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings include:
- The thioether group enhances both antibacterial and anticancer activities.
- Substituents on the quinazolinone ring significantly modulate bioactivity, indicating that further modifications could lead to improved efficacy.
Case Study 1: Antimicrobial Efficacy
A study investigated a series of quinazoline derivatives, revealing that modifications at specific positions on the quinazoline ring significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Potential
In another research effort focusing on quinazolinone derivatives, compounds similar to our target exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Structural Analogues from Carbonic Anhydrase Inhibition Studies ()
Compounds 21–24 in share the 4-oxoquinazolin-3(4H)-yl core and thioether-acetamide side chains but differ in substituents:
- 21 : 2-chlorophenyl hydrazineyl group.
- 22 : 3-chlorophenyl hydrazineyl group.
- 23 : 4-chlorophenyl hydrazineyl group.
- 24 : 4-fluorophenyl hydrazineyl group.
Key Differences :
- Substituent position (5-chloro-2-methyl vs. para-halo in 21–24) may influence steric and electronic interactions with enzyme active sites.
Anti-Inflammatory Quinazolinone Derivatives ()
describes 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides. For example:
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed stronger anti-inflammatory activity than Diclofenac .
Key Differences :
Comparison with Analogous Syntheses :
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound’s C=S and C=O stretches (expected at ~1240–1255 cm⁻¹ and ~1660–1680 cm⁻¹, respectively) align with ’s triazole-thiones and ’s quinazolinones . Absence of S-H stretch (~2500–2600 cm⁻¹) confirms thione tautomer stability .
- NMR: Quinazolinone C4=O resonance near δ 165–175 ppm (¹³C-NMR) . N-Propylbenzamide protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups in ¹H-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
